3-Bromo-5-(piperidin-1-ylmethyl)-4,5-dihydroisoxazole
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Overview
Description
3-Bromo-5-(piperidin-1-ylmethyl)-4,5-dihydroisoxazole is a compound that belongs to the class of heterocyclic organic compounds It features a bromine atom, a piperidin-1-ylmethyl group, and a dihydroisoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(piperidin-1-ylmethyl)-4,5-dihydroisoxazole typically involves the following steps:
Formation of the Dihydroisoxazole Ring: This can be achieved through a reaction between a nitrile oxide and an alkene.
Introduction of the Piperidin-1-ylmethyl Group: This step involves the nucleophilic substitution reaction where the piperidine ring is introduced.
Bromination: The final step involves the bromination of the compound using a brominating agent such as N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(piperidin-1-ylmethyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.
Major Products
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-(piperidin-1-ylmethyl)-4,5-dihydroisoxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(piperidin-1-ylmethyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The piperidin-1-ylmethyl group can interact with biological receptors, while the bromine atom and dihydroisoxazole ring can participate in various biochemical pathways. These interactions can lead to the modulation of biological activities, making the compound useful in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(piperidin-1-ylmethyl)pyridine
- 3-Bromo-5-(piperidin-1-ylmethyl)benzene
Uniqueness
3-Bromo-5-(piperidin-1-ylmethyl)-4,5-dihydroisoxazole is unique due to its dihydroisoxazole ring, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different ring structures or substituents.
Properties
Molecular Formula |
C9H15BrN2O |
---|---|
Molecular Weight |
247.13 g/mol |
IUPAC Name |
3-bromo-5-(piperidin-1-ylmethyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C9H15BrN2O/c10-9-6-8(13-11-9)7-12-4-2-1-3-5-12/h8H,1-7H2 |
InChI Key |
VTUGSDCDGNRCPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2CC(=NO2)Br |
Origin of Product |
United States |
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